molecular formula C17H16F2N2O2 B6921563 N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-(2,2-difluoroethoxy)aniline

N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-(2,2-difluoroethoxy)aniline

Cat. No.: B6921563
M. Wt: 318.32 g/mol
InChI Key: YGFDPEUOOSCPDW-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-(2,2-difluoroethoxy)aniline is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Properties

IUPAC Name

N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-(2,2-difluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c1-11(17-21-13-7-3-5-9-15(13)23-17)20-12-6-2-4-8-14(12)22-10-16(18)19/h2-9,11,16,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFDPEUOOSCPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2O1)NC3=CC=CC=C3OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-(2,2-difluoroethoxy)aniline typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Alkylation: The benzoxazole intermediate is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group is introduced via nucleophilic substitution reactions, often using difluoroethanol and a suitable leaving group like tosylate.

    Coupling with Aniline: The final step involves coupling the modified benzoxazole with aniline derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-(2,2-difluoroethoxy)aniline is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential antimicrobial, antifungal, and anticancer activities. Studies have indicated that benzoxazole derivatives can inhibit the growth of various bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. Its difluoroethoxy group contributes to its potential use in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-(2,2-difluoroethoxy)aniline exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-methoxyaniline
  • N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-ethoxyaniline
  • N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-(2,2,2-trifluoroethoxy)aniline

Uniqueness

Compared to similar compounds, N-[1-(1,3-benzoxazol-2-yl)ethyl]-2-(2,2-difluoroethoxy)aniline stands out due to the presence of the difluoroethoxy group, which can significantly alter its chemical and biological properties. This modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

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